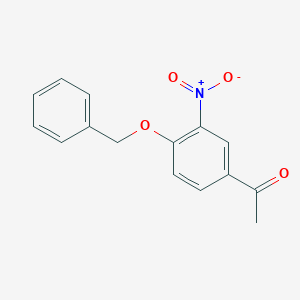

4-Benzyloxy-3-nitroacetophenone

Overview

Description

4-Benzyloxy-3-nitroacetophenone (CAS: 14347-05-8, Molecular Formula: C₁₅H₁₃NO₄) is a nitro-substituted acetophenone derivative featuring a benzyloxy group at the para position and a nitro group at the meta position of the aromatic ring . With a molecular weight of 271.27 g/mol , it is a yellowish crystalline solid commonly employed as an intermediate in organic synthesis, particularly in pharmaceuticals and fine chemicals. The benzyloxy group enhances steric bulk and stability, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity in reduction or substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone typically involves the nitration of 4-benzyloxyacetophenone. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the ethanone group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone can be scaled up by optimizing the reaction parameters, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Reduction: 1-(4-(Benzyloxy)-3-aminophenyl)ethanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(4-(Benzyloxy)-3-nitrophenyl)acetic acid.

Scientific Research Applications

1-(4-(Benzyloxy)-3-nitrophenyl)ethanone has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer activities.

Material Science: It is used in the development of organic electronic materials and as a precursor for the synthesis of polymers with specific properties.

Biological Studies: The compound is employed in studies investigating the effects of nitroaromatic compounds on biological systems and their potential as enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone depends on its chemical structure and the functional groups present. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Below is a detailed comparison of 4-Benzyloxy-3-nitroacetophenone with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The nitro group in this compound increases electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution. In contrast, the chlorine in 4-Benzyloxy-3-chlorophenylboronic acid is less electron-withdrawing but still directs reactivity . Benzyloxy vs. Hydroxy: Replacing the hydroxy group (as in 4-Hydroxy-3-nitroacetophenone) with benzyloxy improves stability under basic/acidic conditions, making this compound preferable in multi-step syntheses .

Applications: Pharmaceutical Intermediates: this compound is used in synthesizing antihypertensive and anticancer agents, whereas its brominated analogue (2-Bromo-4'-benzyloxy-3'-nitroacetophenone) serves in cross-coupling reactions for complex molecule assembly . Biological Activity: Fluorinated derivatives like 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid exhibit enhanced bioavailability compared to nitro-substituted counterparts, highlighting the role of fluorine in drug design .

Synthetic Utility: The nitro group in this compound can be reduced to an amine for further derivatization, a pathway less feasible in hydroxy- or chloro-substituted analogues .

Biological Activity

4-Benzyloxy-3-nitroacetophenone (CAS No. 14347-05-8) is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. This compound is structurally characterized by a benzyloxy group and a nitro group attached to an acetophenone backbone, which contributes to its reactivity and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H13NO4

- Molecular Weight : 271.27 g/mol

- Melting Point : Data not provided in current sources.

- Boiling Point : Data not provided in current sources.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its structural features:

- Xanthine Oxidase Inhibition : Recent studies indicate that this compound acts as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This property suggests potential therapeutic applications in treating conditions like gout and hyperuricemia .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The nitro group is often implicated in the mechanism of action against microbial pathogens .

- Antioxidant Properties : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress .

Case Study 1: Inhibition of Xanthine Oxidase

A study conducted by researchers at a pharmaceutical company evaluated the inhibitory effects of this compound on xanthine oxidase activity. The results indicated a significant reduction in uric acid levels in vitro, suggesting that this compound could be developed into a therapeutic agent for gout treatment.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.

Q & A

Q. Basic: What are the standard synthetic routes for 4-Benzyloxy-3-nitroacetophenone?

Methodological Answer:

The synthesis typically involves two key steps: (1) Friedel-Crafts acylation of a benzyloxy-substituted benzene derivative to introduce the acetophenone moiety, followed by (2) nitration at the meta position relative to the benzyloxy group. For example:

- Step 1 : React 4-benzyloxyphenol with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 4-benzyloxyacetophenone .

- Step 2 : Nitration using a nitric acid/sulfuric acid mixture under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .

Validation : Monitor reaction progress via TLC and confirm the final structure using LC-MS and ¹H NMR .

Q. Advanced: How can rotational isomerism affect NMR characterization, and how is this resolved?

Methodological Answer :

The benzyloxy and nitro groups create restricted rotation around the C–O bond, leading to rotational isomers that split NMR signals. For example, the aromatic protons may exhibit unexpected multiplicities or splitting patterns.

- Solution : Perform variable-temperature NMR (VT-NMR) to coalesce split signals at elevated temperatures (e.g., 60–80°C) .

- Alternative : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to assign peaks accurately .

Q. Basic: What analytical techniques are critical for confirming purity and structural integrity?

Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 254 nm) to quantify impurities; ensure ≥98% purity for research-grade material .

- Structure :

- ¹H/¹³C NMR : Identify key signals (e.g., acetyl methyl at ~2.6 ppm, nitro group deshielding adjacent protons) .

- X-ray crystallography : Resolve molecular geometry using SHELXL or WinGX for small-molecule refinement .

- Melting Point : Confirm consistency with literature values (e.g., 228°C for related derivatives) .

Q. Advanced: How can nitro group instability be managed during functionalization reactions?

Methodological Answer :

The nitro group is prone to reduction or decomposition under harsh conditions. Mitigation strategies include:

- Protective Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidative side reactions.

- Mild Reducing Agents : For reductions to amines, use catalytic hydrogenation (H₂/Pd-C) instead of LiAlH₄ to avoid over-reduction .

- Temperature Control : Maintain reactions below 50°C during nitration or acylations to prevent decomposition .

Q. Basic: What functional group transformations are feasible with this compound?

Methodological Answer :

- Nitro Reduction : Convert to 3-amino-4-benzyloxyacetophenone using SnCl₂/HCl or catalytic hydrogenation .

- Benzyloxy Cleavage : Remove the benzyl group via hydrogenolysis (H₂/Pd-C) to yield 3-nitro-4-hydroxyacetophenone .

- Acetyl Modification : Perform nucleophilic acyl substitutions (e.g., Grignard reactions) at the ketone group .

Q. Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer :

Contradictions may arise from tautomerism, impurities, or crystallographic disorder.

- Cross-Validation : Combine NMR, IR (C=O stretch at ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Crystallographic Analysis : Use SHELXTL to resolve ambiguities in bond lengths/angles caused by disorder .

- Dynamic Effects : For tautomerism, employ deuterated solvents or low-temperature NMR to stabilize specific conformers .

Q. Basic: What crystallographic challenges arise with this compound, and how are they addressed?

Methodological Answer :

- Challenge : Poor crystal growth due to flexible benzyloxy groups.

- Solution : Optimize crystallization using mixed solvents (e.g., ethyl acetate/hexane) and slow evaporation .

- Refinement : Use SHELXL for high-resolution data to model disorder in the nitro or benzyloxy moieties .

Q. Advanced: How to design experiments for studying nitro group electronic effects on reactivity?

Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density and predict sites for electrophilic attack .

- Kinetic Studies : Compare reaction rates of nitration/acylation with derivatives lacking the nitro group .

- Spectroscopic Probes : Use UV-Vis spectroscopy to monitor charge-transfer interactions influenced by the nitro group .

Properties

IUPAC Name |

1-(3-nitro-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-11(17)13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKGFSOHSDMRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460603 | |

| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14347-05-8 | |

| Record name | 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14347-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.